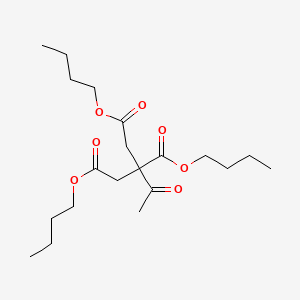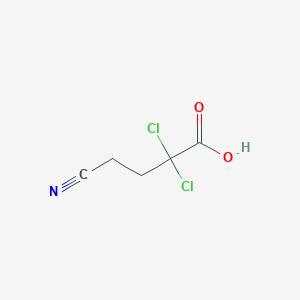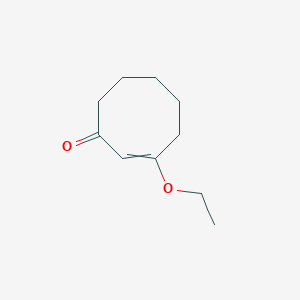
3-Ethoxycyclooct-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxycyclooct-2-en-1-one is an organic compound with the molecular formula C₁₀H₁₆O₂ It is a cyclic enone with an ethoxy group attached to the third carbon of the cyclooctene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycyclooct-2-en-1-one typically involves the reaction of cyclooctanone with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate enol ether, which then undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxycyclooct-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclooctenones depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxycyclooct-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-Ethoxycyclooct-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, where the ethoxy group enhances its reactivity. The enone structure allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxycyclohex-2-en-1-one: A similar compound with a six-membered ring instead of an eight-membered ring.
3-Ethoxycyclopent-2-en-1-one: A five-membered ring analog.
3-Ethoxycyclohept-2-en-1-one: A seven-membered ring analog.
Uniqueness
3-Ethoxycyclooct-2-en-1-one is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness makes it valuable in the synthesis of complex organic molecules and in studies involving ring strain and conformational analysis.
Propriétés
Numéro CAS |
109183-16-6 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-ethoxycyclooct-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-12-10-7-5-3-4-6-9(11)8-10/h8H,2-7H2,1H3 |
Clé InChI |
KICBBFPADCEHCA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=O)CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


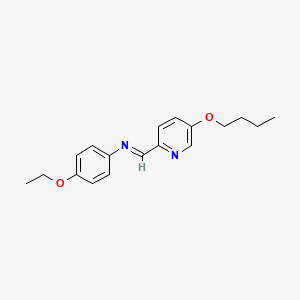
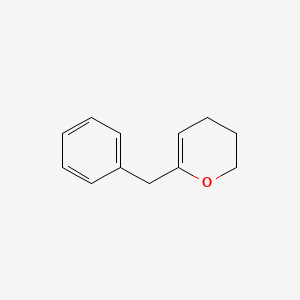
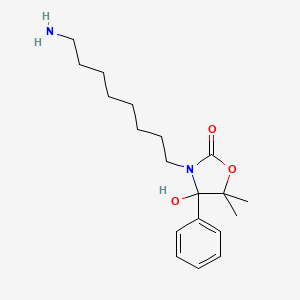

![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
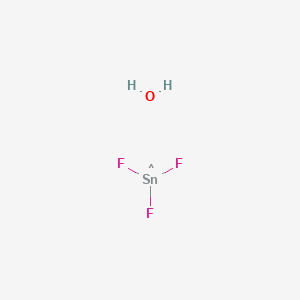


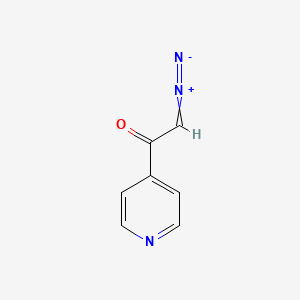
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
